Fluorotrimethylsilane
Overview
Description
Synthesis Analysis
Fluorotrimethylsilane's synthesis involves several methodologies, focusing on the generation of fluoromethyltrimethylsilanes and their derivatives. For instance, the synthesis of fluoromethyltrimethylsilanes can be achieved through the reaction of tris-(diethylamino)-phosphane/trimethylsilyl-halogenide system with difluorodihalogenomethanes, leading to compounds like [(H3C)3SiCF2X, X = Cl, Br, H] in fair yields. Reduction processes further produce derivatives in fair yields, highlighting the compound's synthetic versatility (Broicher & Geffken, 1990).
Molecular Structure Analysis
The molecular structure of fluorotrimethylsilane and its derivatives is crucial for understanding their reactivity and properties. Studies involving NMR spectroscopy, among others, have been instrumental in characterizing these structures, providing insight into their conformation and electronic distribution. The presence of fluorine significantly impacts the molecular geometry and electronic properties of the compounds, influencing their behavior in further chemical reactions.
Chemical Reactions and Properties
Fluorotrimethylsilane participates in various chemical reactions, demonstrating its utility in organic synthesis. For example, it is used in the one-pot reaction of bis(acylsilanes) leading to a new family of 2,2-difluoro-3-trialkylsilylketols. These compounds undergo facile and effective defluorosilylation, showcasing fluorotrimethylsilane's role in synthesizing cyclic 2-fluoro-1,3-diketones with regiospecific introduction of fluorine (Saleur, Bouillon, & Portella, 2001).
Scientific Research Applications
1. Radiopharmaceutical Synthesis
Fluorotrimethylsilane has been explored in the synthesis of radiopharmaceuticals for positron emission tomography (PET). Its use in the synthesis of substituted organofluorosilanes has shown potential in the development of Si–F containing radiopharmaceuticals, demonstrating its utility in the field of nuclear medicine (Schirrmacher et al., 2006).
2. Polymer Synthesis
Fluorotrimethylsilane is a byproduct in the synthesis of poly(phenylene ethynylene)s with alternating aryl-perfluoroaryl units. This process is noteworthy for requiring only a catalytic amount of fluoride salt, showcasing the role of fluorotrimethylsilane in polymer chemistry (Dutta, Woody, & Watson, 2008).
3. Chemical Synthesis
The compound has been used in the fluorodesilylation of alkenyltrimethylsilanes, offering a new route to fluoroalkenes and difluoromethyl-substituted amides, alcohols, or ethers. This highlights its significance in organic synthesis (Greedy & Gouverneur, 2001).
4. Battery Technology
In the realm of lithium-ion batteries, fluorosilane compounds with oligo(ethylene oxide) substituents, synthesized through a reaction involving chlorosilane and allyl substituted oligo(ethylene oxide) ether, followed by fluorination with potassium fluoride, have shown promise. These compounds exhibited lower viscosity, higher dielectric constant, and higher oxidation potential, crucial for high-voltage lithium-ion batteries (Wang et al., 2016).
5. Surface Modification
The use of fluorotrimethylsilane in the modification of glass surfaces to enhance hydrophobic properties has been studied. This application is vital in materials science for creating highly hydrophobic materials and coatings, potentially useful in various industries (Maciejewski et al., 2014).
6. Environmental Monitoring
Fluorotrimethylsilane's application extends to environmental monitoring. In situ measurements of phytoplankton fluorescence using low-cost electronics, where chlorophyll a fluorometry is a key method, highlight its potential in oceanographic studies (Leeuw, Boss, & Wright, 2013).
7. Medical Testing and Biotechnology
The concept of radiative decay engineering, which involves modifying the emission of fluorophores or chromophores by altering their radiative decay rates, finds potential application in medical testing and biotechnology. This approach can enhance the emission from low quantum yield chromophores, increasing the utility of fluorotrimethylsilane in diagnostic applications (Lakowicz, 2001).
properties
IUPAC Name |
fluoro(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9FSi/c1-5(2,3)4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIKAHQFRQTTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9FSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059959 | |
Record name | Fluorotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas with a pungent irritating odor; [Alfa Aesar MSDS] | |
Record name | Trimethylfluorosilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18365 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Fluorotrimethylsilane | |
CAS RN |
420-56-4 | |
Record name | Fluorotrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylfluorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, fluorotrimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fluorotrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorotrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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